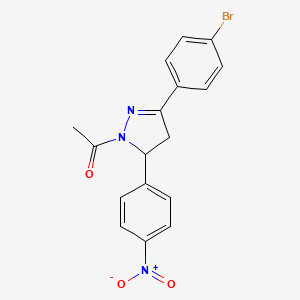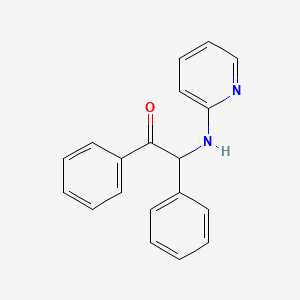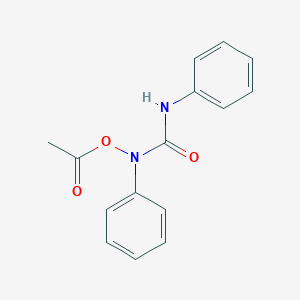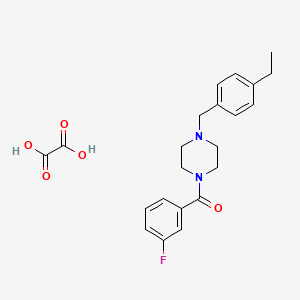
1-acetyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Vue d'ensemble
Description
Pyrazole derivatives are a class of organic compounds that have garnered interest in various scientific fields due to their diverse chemical properties and potential applications in pharmaceuticals, materials science, and as catalysts. The specific compound "1-acetyl-3-(4-bromophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole" falls into this category, with its structure suggesting a potential for various chemical interactions and activities based on the functional groups present.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, where chalcones react with hydrazine hydrate in the presence of a catalyst or under reflux conditions. For example, a series of N-acetyl pyrazole derivatives were synthesized through a cyclocondensation reaction between aromatic ketones and hydrazine hydrate, demonstrating a method that could be applicable to the target compound (Dhaduk & Joshi, 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). These analyses reveal the geometric parameters, conformational flexibility, and electronic structure, providing insights into the compound's stability and reactivity. For instance, the crystal structure and DFT studies on related pyrazole derivatives have been reported, showing the utility of these methods in understanding the compound's structure (Guo, 2008).
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11(22)20-17(13-4-8-15(9-5-13)21(23)24)10-16(19-20)12-2-6-14(18)7-3-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLOASJAIAISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide](/img/structure/B4014941.png)

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4014964.png)
![diethyl 2-{3-[(difluoromethyl)thio]phenyl}-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B4014981.png)

![3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014996.png)

![1-(2-ethoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4015003.png)
![(5-methyl-2-phenyl-1,3-dioxan-5-yl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4015005.png)
![N-[3-(1-azepanylsulfonyl)phenyl]-4-chloro-N-(difluoromethyl)benzenesulfonamide](/img/structure/B4015026.png)

![2-methoxyethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4015041.png)
![N-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4015055.png)
